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molecular formula C14H19NO B8769120 4'-Methyl-3-pyrrolidinopropiophenone CAS No. 87849-03-4

4'-Methyl-3-pyrrolidinopropiophenone

Cat. No. B8769120
M. Wt: 217.31 g/mol
InChI Key: KKCZPVROBRXZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08350045B2

Procedure details

400 ml of toluene is charged into a round-bottom flask, which is cooled to −40° C. and then solution of n-butyllithium (76.6 g) in hexane is added and the temperature of the reaction mixture is maintained at −40° to −50° C. 2-Bromopyridine (189.2 g) is then added to the reaction mixture and the temperature is maintained at −65° to −55° C. for 35 to 45 minutes. 200 g of 4′-methyl-3-pyrrolidinopropiophenone in 200 ml of toluene is added to the reaction mixture in the R.B. flask. The reaction mass is stirred at −65° to −55° C. for 2 hours and it is further stirred for 1 hour at −40° to −50° C. The reaction mass is quenched in ice water and HCl is added slowly at 10° to 20° C. to get a clear solution. The aqueous layer is separated and it is added slowly to NaOH in the R.B. flask at 15° C.-20° C. The reaction mass is stirred for half an hour and the precipitated solid is filtered off. The solid is transferred into a round-bottom flask and then 500 ml of methanol is added. The reaction mass is refluxed at 60° C. for half an hour and the mass is cooled to 10°-20° C. The solid mass is filtered and dried under suction for one hour. On drying the solid compound at 70°-80° C. for 4 hours, 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol (220 g, 80.5% yield) with 99.3% HPLC purity is obtained whose melting point is in the range of 115°-119° C.
Quantity
76.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
189.2 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[CH3:13][C:14]1[CH:19]=[CH:18][C:17]([C:20](=[O:28])[CH2:21][CH2:22][N:23]2[CH2:27][CH2:26][CH2:25][CH2:24]2)=[CH:16][CH:15]=1>CCCCCC.C1(C)C=CC=CC=1>[CH3:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)([OH:28])[CH2:21][CH2:22][N:23]2[CH2:27][CH2:26][CH2:25][CH2:24]2)=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
76.6 g
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
189.2 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(CCN1CCCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction mass is stirred at −65° to −55° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture is maintained at −40° to −50° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained at −65° to −55° C. for 35 to 45 minutes
Duration
40 (± 5) min
STIRRING
Type
STIRRING
Details
it is further stirred for 1 hour at −40° to −50° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mass is quenched in ice water
ADDITION
Type
ADDITION
Details
HCl is added slowly at 10° to 20° C.
CUSTOM
Type
CUSTOM
Details
to get a clear solution
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
ADDITION
Type
ADDITION
Details
it is added slowly to NaOH in the R.B
CUSTOM
Type
CUSTOM
Details
at 15° C.-20° C
STIRRING
Type
STIRRING
Details
The reaction mass is stirred for half an hour
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off
CUSTOM
Type
CUSTOM
Details
The solid is transferred into a round-bottom flask
ADDITION
Type
ADDITION
Details
500 ml of methanol is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is refluxed at 60° C. for half an hour
TEMPERATURE
Type
TEMPERATURE
Details
the mass is cooled to 10°-20° C
FILTRATION
Type
FILTRATION
Details
The solid mass is filtered
CUSTOM
Type
CUSTOM
Details
dried under suction for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
On drying the solid compound at 70°-80° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(CCN1CCCC1)(O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 220 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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